N-(3,5-dimethylphenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(3,5-dimethylphenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidin-4-one core modified with a sulfanyl acetamide linker and a tetrahydrofuran-derived (oxolan-2-ylmethyl) substituent. The 3,5-dimethylphenyl group attached to the acetamide moiety contributes to its lipophilic character, while the oxolane ring may enhance solubility and influence stereoelectronic properties.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)pyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-14-9-15(2)11-16(10-14)24-19(27)13-30-22-25-20-18(6-3-7-23-20)21(28)26(22)12-17-5-4-8-29-17/h3,6-7,9-11,17H,4-5,8,12-13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIUKHPJJIQDQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C=CC=N3)C(=O)N2CC4CCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the tetrahydrofuran-2-yl group and the 3,5-dimethylphenyl group. The final step involves the formation of the thioacetamide linkage.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Cytotoxicity and Anticancer Potential
Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. For example, it demonstrated remarkable cytotoxicity against MCF-7 breast cancer cells with IC50 values indicating potent activity (0.57 μM) and also showed effectiveness against HepG2 liver cancer cells (IC50 values of 1.13 μM) . The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, making it a candidate for further development as a chemotherapeutic agent targeting PIM-1 kinase .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of derivatives related to N-(3,5-dimethylphenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide. Studies have reported that similar pyrido[1,2-a]pyrimidine compounds exhibit antimicrobial activity against various bacterial and fungal strains, suggesting that this class of compounds could be explored for antibiotic development .
Case Study 1: Anticancer Research
In a study focused on novel pyrido[2,3-d]pyrimidine derivatives, researchers synthesized several compounds and evaluated their anticancer properties. Among these, the compound showed significant inhibition of PIM-1 kinase activity and induced apoptosis in MCF-7 cells. This finding supports its potential as a targeted therapy for breast cancer .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of related compounds derived from pyrido structures. The results indicated that certain derivatives exhibited effective inhibition against pathogenic bacteria and fungi. This highlights the versatility of these compounds in medicinal chemistry beyond anticancer applications .
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are contextualized below against three analogs identified in the literature (Table 1).
Table 1: Structural Comparison of Key Analogs
Core Structure Variations
- Pyrido[2,3-d]pyrimidin-4-one (Target Compound): The fused pyridine-pyrimidinone core provides planar rigidity, favoring π-π stacking interactions with biological targets.
- Cyclopenta-thieno-pyrimidine (): The thiophene and cyclopentane rings increase lipophilicity, which may enhance membrane permeability but reduce solubility. The 4-chlorophenyl group introduces electron-withdrawing effects, altering electronic density at the binding site .
- 1,2,4-Triazole (): The triazole core offers hydrogen-bonding capabilities via its nitrogen atoms, contrasting with the pyrido-pyrimidinone’s carbonyl groups. The 4-pyridinyl and methoxy groups may modulate target selectivity .
- Thieno-pyridine-triazole Hybrid (): Combines a thieno-pyridine’s electron-rich system with a triazole’s versatility. The 3-amine group could facilitate salt bridge formation in acidic environments .
Substituent Effects on Physicochemical Properties
- Oxolan-2-ylmethyl vs. Chlorophenyl : The oxolane group in the target compound and ’s analog introduces an ether oxygen, enhancing polarity and likely improving solubility (logP reduction) compared to the 4-chlorophenyl group in ’s compound, which increases hydrophobicity .
- 3,5-Dimethylphenyl vs.
Functional Group Interactions
- Sulfanyl Acetamide Linker : Common across all compounds, this group acts as a flexible spacer, enabling optimal positioning of substituents for target engagement. The thioether sulfur may participate in hydrophobic interactions or serve as a metabolic soft spot.
- Heterocyclic Modifications: ’s NMR analysis of similar compounds revealed that substituent changes in regions corresponding to the pyrido-pyrimidinone’s positions 29–36 and 39–44 (analogous to regions A and B in Figure 6 of ) significantly alter chemical shifts, suggesting these regions are critical for modulating electronic environments and binding interactions .
Biological Activity
N-(3,5-dimethylphenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure suggests possible biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-(3,5-dimethylphenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)pyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide. Its molecular formula is , with a molecular weight of 396.52 g/mol. The structure includes a pyrido-pyrimidine core, which is often associated with various biological activities.
The biological activity of this compound likely involves its interaction with specific biological targets such as enzymes and receptors. These interactions may lead to modulation of cellular processes including signal transduction and gene expression.
Antimicrobial Activity
Research into similar compounds has shown promising antimicrobial properties. For instance, derivatives of pyrido-pyrimidines have been reported to exhibit significant activity against various bacterial strains. The sulfanyl group in this compound may enhance its ability to disrupt bacterial cell walls or inhibit essential enzymes.
Antiviral Properties
Compounds with structural similarities to this compound have been studied for their antiviral effects. Preliminary studies suggest that the compound may interfere with viral replication mechanisms, although specific data on this compound's efficacy is limited.
Anticancer Potential
The anticancer potential of related pyrido-pyrimidine compounds has been documented in various studies. These compounds often induce apoptosis in cancer cells or inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. The unique functional groups present in this compound may contribute to its cytotoxic effects against cancer cells.
Research Findings and Case Studies
- Antimicrobial Efficacy : A study demonstrated that pyrido-pyrimidine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli . These findings suggest that N-(3,5-dimethylphenyl)-2-{...} could have similar properties due to its structural features.
- Antiviral Activity : Research on related compounds indicated that certain pyrido-pyrimidines could inhibit viral replication in vitro . This opens avenues for further exploration of N-(3,5-dimethylphenyl)-2-{...} as a potential antiviral agent.
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that pyrido-pyrimidine derivatives can induce apoptosis in various cancer cell lines . This supports the hypothesis that N-(3,5-dimethylphenyl)-2-{...} may also exhibit anticancer activity.
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis involves sequential reactions, including core pyrido[2,3-d]pyrimidinone formation, introduction of the oxolan-2-ylmethyl group, and sulfanyl-acetamide coupling. Key steps include:
- Core structure synthesis : Use Pd-catalyzed cross-coupling for pyrimidine ring closure (optimize catalyst loading to 5 mol% Pd(PPh₃)₄ in THF at 80°C) .
- Oxolan-2-ylmethyl substitution : Employ Mitsunobu conditions (DIAD, PPh₃) with oxolan-2-ylmethanol to ensure stereochemical control .
- Sulfanyl-acetamide coupling : React with N-(3,5-dimethylphenyl)-2-mercaptoacetamide under basic conditions (K₂CO₃ in DMF, 60°C). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Critical Parameters: Temperature control (±2°C) and inert atmosphere (N₂/Ar) are essential to prevent oxidation of sulfanyl groups .
Q. What spectroscopic techniques are most effective for characterizing structural integrity?
Methodological Answer:
- NMR : Use - and -NMR to confirm substituent positions (e.g., oxolan-2-ylmethyl protons at δ 3.5–4.2 ppm; pyrido-pyrimidinone carbonyl at δ 165–170 ppm). 2D NMR (COSY, HSQC) resolves aromatic region overlaps .
- IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, sulfanyl S-H absence post-coupling) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with <2 ppm error .
Q. How can initial biological activity screening be designed for this compound?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) due to pyrido-pyrimidinone scaffolds’ known inhibitory activity .
- Assay Design :
- Use fluorescence-based kinase assays (ADP-Glo™) at 1–100 µM concentrations.
- Include positive controls (e.g., Gefitinib for EGFR) and DMSO vehicle controls.
- Data Validation : Replicate assays in triplicate, apply Student’s t-test (p<0.05), and calculate IC₅₀ via nonlinear regression .
Advanced Research Questions
Q. What computational strategies can predict binding modes and SAR for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., EGFR PDB: 1M17). Parameterize the oxolan-2-ylmethyl group’s torsional flexibility .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .
- QSAR Modeling : Train models using descriptors like LogP, polar surface area, and H-bond donors/acceptors. Validate with leave-one-out cross-validation (R² >0.7) .
Q. How should researchers resolve contradictions in reaction yields reported across studies?
Methodological Answer:
- DOE Analysis : Apply a fractional factorial design (e.g., 2⁴⁻¹) to test variables: solvent polarity (DMF vs. DMSO), catalyst type (Pd vs. Cu), temperature (60°C vs. 80°C), and reaction time (12 vs. 24 hrs). Use ANOVA to identify significant factors (p<0.05) .
- Controlled Replication : Repeat literature procedures with strict moisture/oxygen exclusion (Schlenk line) to isolate environmental variables .
Q. What mechanistic insights explain the compound’s stability under physiological conditions?
Methodological Answer:
- Degradation Studies : Incubate in PBS (pH 7.4, 37°C) for 48 hrs. Monitor via LC-MS for hydrolysis products (e.g., free thiol or oxolan ring-opening).
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Compare with analogs lacking the oxolan-2-ylmethyl group to assess steric protection effects .
- DFT Calculations : Model hydrolysis pathways (Gaussian 09, B3LYP/6-31G*) to identify transition states and energy barriers .
Q. How can structure-activity relationships (SAR) guide derivative synthesis?
Methodological Answer:
- Pharmacophore Mapping : Identify critical features (e.g., sulfanyl-acetamide hydrogen bond acceptor, pyrido-pyrimidinone aromatic π-system) via scaffold-hopping studies .
- Derivative Design :
- Replace oxolan-2-ylmethyl with tetrahydrofuran-3-yl or spirocyclic ethers to modulate lipophilicity (clogP 2.5–4.0).
- Introduce electron-withdrawing groups (e.g., -CF₃) on the 3,5-dimethylphenyl ring to enhance target affinity .
- Biological Testing : Screen derivatives against resistant cell lines (e.g., EGFR T790M mutants) to assess improved efficacy .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological potency across cell-based assays?
Methodological Answer:
- Assay Standardization :
- Use isogenic cell lines (e.g., EGFR-wildtype vs. knockout) to confirm target specificity.
- Normalize viability data to ATP content (CellTiter-Glo®) to minimize plate-reader variability .
- Meta-Analysis : Pool data from ≥3 independent studies, apply random-effects models to calculate weighted IC₅₀ values (95% CI) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
